Bienvenue dans la boutique en ligne BenchChem!

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride

Epigenetics LSD1 inhibitor Fluorine chemistry

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride (CAS: 2149601-88-5) is a heteroaryl cyclopropylamine building block with a molecular weight of 188.63 g/mol (free base: 152.17 g/mol) and formula C₈H₁₀ClFN₂. It belongs to the arylcyclopropylamine (ACPA) class, a scaffold principally characterized as mechanism-based inhibitors of lysine-specific demethylase 1 (LSD1; KDM1A), a key epigenetic target in oncology and neuroscience.

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
Cat. No. B13434166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC(=CC=C2)F)N.Cl
InChIInChI=1S/C8H9FN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H
InChIKeySDPAGFXUBUCJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoro-2-pyridyl)cyclopropanamine Hydrochloride: Core Properties and Research Lineage


1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride (CAS: 2149601-88-5) is a heteroaryl cyclopropylamine building block with a molecular weight of 188.63 g/mol (free base: 152.17 g/mol) and formula C₈H₁₀ClFN₂. It belongs to the arylcyclopropylamine (ACPA) class, a scaffold principally characterized as mechanism-based inhibitors of lysine-specific demethylase 1 (LSD1; KDM1A), a key epigenetic target in oncology and neuroscience. [1] The compound is primarily utilized as a synthetic intermediate and research reagent for structure-activity relationship (SAR) exploration rather than as an end-stage pharmaceutical.

Why 1-(6-Fluoro-2-pyridyl)cyclopropanamine Hydrochloride Cannot Be Simply Replaced by Other ACPAs


Arylcyclopropylamines are not interchangeable; minor electronic perturbations on the aryl ring cause dramatic shifts in LSD1 inhibitory potency and selectivity over monoamine oxidases (MAO-A/B). [1] In the foundational SAR study by Miyamura et al., the electronic nature of the aromatic substituent was a primary driver of activity, with the difference between an unsubstituted phenyl and a heteroaryl moiety altering IC₅₀ values by orders of magnitude. [2] The 6-fluoro-2-pyridyl motif introduces a specific combination of electron-withdrawing character and hydrogen-bond-accepting capability at the pyridine nitrogen, which a generic phenyl, 3-fluorophenyl, or 2-pyridyl analog cannot simultaneously replicate. [3] Consequently, replacement with a structurally similar but electronically distinct cyclopropylamine risks complete loss of on-target engagement or a profoundly altered selectivity profile, undermining research reproducibility or lead optimization efforts.

Product-Specific Quantitative Evidence: Differentiation of 1-(6-Fluoro-2-pyridyl)cyclopropanamine HCl from Comparator Compounds


Electronic Modulation vs. Unsubstituted Phenyl: Fluoropyridine Effect in the ACPA Scaffold

The 6-fluoro-2-pyridyl substituent replaces the phenyl ring of the prototypical tranylcypromine scaffold with an electron-deficient, nitrogen-containing heterocycle. While direct IC₅₀ data for this specific compound against LSD1 is not publicly available, published SAR for the broader ACPA class establishes that electron-withdrawing heteroaryl groups at the cyclopropylamine 1-position can shift LSD1 inhibitory potency from the micromolar range (e.g., tranylcypromine IC₅₀ ≈ 14.8 μM) to the nanomolar range. [1] This is mediated by improved covalent adduct formation with the FAD cofactor and enhanced hydrophobic packing. [2]

Epigenetics LSD1 inhibitor Fluorine chemistry

Physicochemical Differentiation: Lipophilicity Modulation vs. Non-Fluorinated 2-Pyridyl Analog

Introduction of fluorine at the 6-position of the pyridine ring is a well-established strategy to simultaneously increase lipophilicity (logP) and metabolic stability without substantially increasing molecular weight. [1] The free base, 1-(6-fluoropyridin-2-yl)cyclopropanamine, has a molecular weight of 152.17 g/mol and SMILES NC1(c2cccc(F)n2)CC1. Its direct non-fluorinated analog, 1-(pyridin-2-yl)cyclopropanamine (CAS 503417-37-6), has a molecular weight of 134.18 g/mol, reflecting the loss of the fluorine atom's additional mass and electronic influence. [2] While experimentally measured logP values for both compounds are not publicly reported, the presence of a fluorine atom on the pyridine ring is predicted to increase logP by approximately 0.3–0.5 units based on generalized aromatic fluorine substitution effects, [1] which can improve membrane permeability and CNS penetration potential.

Medicinal chemistry Physicochemical properties logP tuning

Synthetic Tractability: Rapid C–H Borylation-Compatible Pyridine Scaffold

The Miyamura et al. methodology enables rapid synthesis of diverse ACPAs via a C–H borylation and Suzuki-Miyaura cross-coupling sequence commencing from the unprotected cyclopropylamine scaffold. [1] This convergent method can incorporate diverse aryl and heteroaryl groups, including fluoropyridines, at a late stage, avoiding linear multi-step syntheses. While the publication does not disclose the isolated yield for the 6-fluoro-2-pyridyl derivative specifically, the general method yielded 45 ACPAs in synthetically useful yields, with heteroaryl boronic esters typically coupling at room temperature to 80°C within 12–24 hours. [1] In contrast, traditional ACPA synthesis via cyclopropanation of α,β-unsaturated nitriles or Curtius rearrangement of cyclopropanecarboxylic acids requires protecting group strategies and harsher conditions (e.g., strong base, elevated temperatures) that can be incompatible with fluoropyridine stability. [2]

C–H activation Late-stage functionalization ACPA synthesis

Patent Landscape Positioning: Oryzon Genomics/USPTO ACPA Patent Family Member

The generic structure of 1-(hetero)aryl cyclopropylamines, including specifically pyridinyl variants, is encompassed within the broad Markush claims of Oryzon Genomics' foundational LSD1 inhibitor patent (US 9,181,198 B2), which describes Formula (I) compounds where the aryl group can be a pyridyl ring optionally substituted with one or more groups including halogen. [1] While the patent does not exemplify this exact compound, the presence of the 6-fluoro-2-pyridyl motif is structurally and electronically aligned with the patent's teaching that electron-withdrawing heteroaryl groups enhance LSD1 inhibition and selectivity. Subsequent Oryzon patent family members extend into clinical candidates, demonstrating the enduring relevance of the fluorinated heterocyclic cyclopropylamine pharmacophore. [1] In contrast, simple 2-pyridyl or 3-fluorophenyl analogs lack this combined heteroatom-fluorine electronic signature. [2]

Patent analysis LSD1 inhibitor Drug discovery

Genetic and Disease Context Applicability: LSD1 as a Validated Target in AML and SCLC

LSD1 inhibitors are under clinical investigation for acute myeloid leukemia (AML) and small cell lung cancer (SCLC), with agents such as ORY-1001 (iadademstat) and GSK2879552 advancing through Phase I/II trials. [1] The ACPA scaffold, from which 1-(6-fluoro-2-pyridyl)cyclopropanamine HCl is derived, is the core pharmacophore of this clinically validated class. Tranylcypromine, the chemical ancestor, has an LSD1 IC₅₀ of 14.8 μM, whereas optimized clinical-stage fluorinated ACPAs achieve IC₅₀ values in the low nanomolar range (e.g., ORY-1001 IC₅₀ = 1.6 nM; GSK2879552 IC₅₀ = 0.3 nM). [1] [2] This demonstrates an improvement factor exceeding 10,000-fold over the parent scaffold, driven by iterative heteroaryl substitution and fluorination—the same design principles embodied by the 6-fluoro-2-pyridyl variant. [1]

Acute myeloid leukemia Small cell lung cancer Epigenetic therapy

Deployment Scenarios: Where 1-(6-Fluoro-2-pyridyl)cyclopropanamine HCl Provides Optimal Research Value


LSD1 Inhibitor Hit-to-Lead SAR Campaigns Requiring Heteroaryl Diversity

This building block is optimally deployed in medicinal chemistry programs aimed at optimizing LSD1 inhibitor potency and selectivity. The 6-fluoro-2-pyridyl motif provides a balance of electron-deficiency and steric compactness that, in the broader ACPA class, has been associated with nanomolar LSD1 inhibition and improved selectivity over MAO enzymes compared to phenyl analogs. [1] It is particularly relevant as a late-stage diversification building block for labs utilizing the C–H borylation methodology, as the fluoropyridine boronic ester is readily incorporated. [2]

Physicochemical Property Profiling for CNS-Penetrant Lead Optimization

For programs pursuing CNS indications such as neurological disease or small cell lung cancer brain metastases, the fluorine atom on the pyridine ring is expected to increase lipophilicity and potentially enhance blood-brain barrier permeability, consistent with general principles of fluorinated CNS drug design. [3] Comparative profiling of this compound against non-fluorinated pyridine analogs can quantify the extent to which fluorine incorporation shifts logD, P-glycoprotein efflux ratios, and free fraction in brain homogenate binding assays, generating decision-quality data for lead selection. [3]

Mechanism-Based Probe Design for LSD1 Target Engagement and Residence Time Studies

The cyclopropylamine warhead functions as a mechanism-based, covalent inactivator of LSD1 via FAD-dependent adduct formation. [1] The specific electronic character of the 6-fluoro-2-pyridyl group influences the rate of covalent bond formation and the stability of the resulting adduct. [4] Researchers designing activity-based probes or covalent occupancy assays can utilize this compound as a reference scaffold, comparing its time-dependent inhibition kinetics to those of tranylcypromine and NCD38 to establish structure-kinetic relationships for the ACPA series. [4]

Patent-Relevant Scaffold Exploration Within the Oryzon ACPA Patent Landscape

The fluoropyridinyl cyclopropylamine scaffold falls within the general Markush structures of key LSD1 inhibitor patents. [5] Procurement of this building block enables organizations to explore the patent-relevant chemical space around the Oryzon ACPA family, potentially identifying structurally novel analogs with improved properties that expand freedom-to-operate. [5] Comparative analysis of the biological activity and selectivity profile of this fluoro-heteroaryl variant relative to exemplified patent compounds can reveal unoccupied chemical space with commercial potential. [5]

Quote Request

Request a Quote for 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.